molecular formula C12H13N5O2 B2735807 N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide CAS No. 2415631-61-5

N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide

Cat. No.: B2735807
CAS No.: 2415631-61-5
M. Wt: 259.269
InChI Key: YTNWZPHUBFSRIB-UHFFFAOYSA-N
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Description

N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide is a synthetic organic compound characterized by its unique pyrimidine-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethylpyrimidine-2-carboxylic acid and 6-methoxypyrimidine-4-amine.

    Coupling Reaction: The carboxylic acid group of 4,6-dimethylpyrimidine-2-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 6-methoxypyrimidine-4-amine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the pyrimidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxypyrimidin-2-yl)-4,6-dimethylpyrimidine-2-carboxamide
  • N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-sulfonamide
  • N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-thioamide

Uniqueness

N-(6-Methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential for innovative solutions in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-4,6-dimethylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-7-4-8(2)16-11(15-7)12(18)17-9-5-10(19-3)14-6-13-9/h4-6H,1-3H3,(H,13,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNWZPHUBFSRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NC2=CC(=NC=N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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